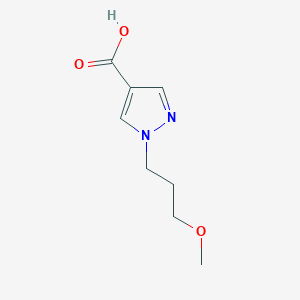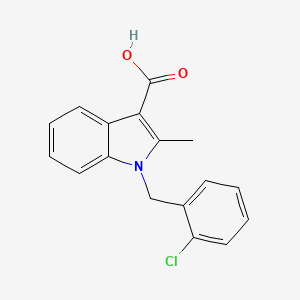
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The presence of the carboxylic acid group (-COOH) and the chlorobenzyl group in the molecule suggests that it might have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve a Friedel-Crafts acylation or alkylation to introduce the 2-chlorobenzyl group to the indole ring . The carboxylic acid group might be introduced through oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxylic acid group, and a 2-chlorobenzyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in esterification or amide formation reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds . The aromatic rings would contribute to its stability and possibly make it somewhat hydrophobic.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Carboxylation and Derivative Formation
Research has demonstrated the potential for synthesizing indole-3-carboxylic acids, including derivatives similar to 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid, through carboxylation reactions under CO2 pressure. This method extends to alkoxycarbonylation and carbamoylation, offering a versatile approach for obtaining ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides, respectively (Nemoto et al., 2016).
Indole-Benzimidazole Conjugates
Another study explored the synthesis of novel indole-benzimidazole derivatives from indole-3-carboxylic acids. These compounds are prepared under high-temperature conditions, highlighting the chemical versatility and potential pharmaceutical applications of indole carboxylic acids (Wang et al., 2016).
Pharmacological Research
NMDA Receptor Antagonists
A specific derivative of indole-2-carboxylic acid has been identified as a potent and selective antagonist of the glycine site of the NMDA receptor. This discovery underscores the therapeutic potential of indole carboxylic acids in neurological disorders and stroke recovery (Baron et al., 2005).
Molecular Docking Studies
Synthesis and Docking Studies
Research into 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids showcases the synthesis of new compounds using 1H-indole-2-carboxylic acids as core compounds. Molecular docking studies of these compounds predict their binding interactions with target proteins, indicating their potential in drug development (Reddy et al., 2022).
Advanced Synthesis Techniques
Palladium-Catalyzed Oxidative Coupling
The palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes presents a method for producing highly substituted carbazole derivatives. This technique highlights the role of indole carboxylic acids in synthesizing complex heterocyclic compounds, which can have various applications in material science and pharmacology (Yamashita et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-methylindole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-16(17(20)21)13-7-3-5-9-15(13)19(11)10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHXRQYTRXCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide](/img/structure/B2774244.png)
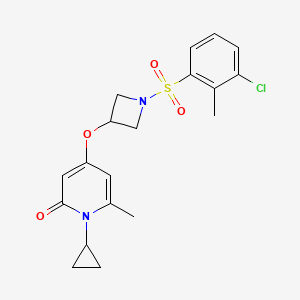
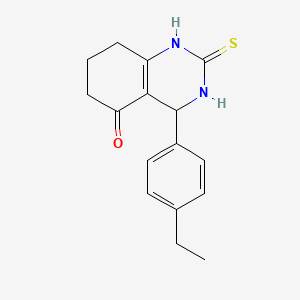
![N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
![N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide](/img/structure/B2774251.png)
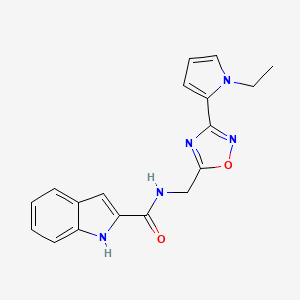
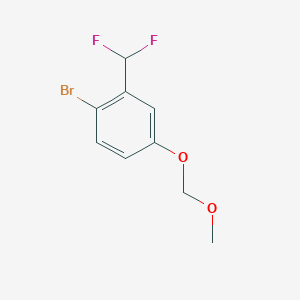
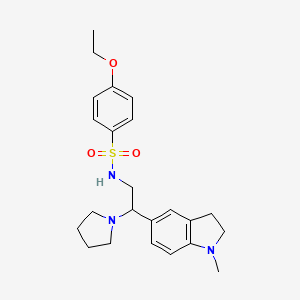
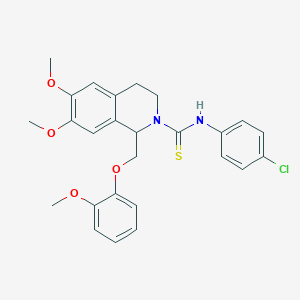
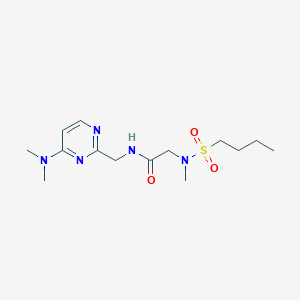
![N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2774264.png)
![N-(3,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2774265.png)
